

# Application Notes and Protocols for the Combination of Ceralasertib and Durvalumab

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for the combination of **ceralasertib**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and durvalumab, a human monoclonal antibody that blocks the interaction of PD-L1 with PD-1 and CD80. This document includes summaries of clinical trial data, detailed protocols for key preclinical experiments, and visualizations of the underlying biological pathways and experimental workflows.

## Introduction and Scientific Rationale

**Ceralasertib** (AZD6738) is an orally bioavailable inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.<sup>[1][2][3]</sup> ATR is activated by single-stranded DNA breaks that arise from replication stress, a common feature of cancer cells.<sup>[4][5]</sup> By inhibiting ATR, **ceralasertib** prevents cancer cells from repairing DNA damage, leading to genomic instability and subsequent cell death.<sup>[1][2]</sup>

Durvalumab (Imfinzi) is an immune checkpoint inhibitor that targets the Programmed Death-Ligand 1 (PD-L1).<sup>[6][7]</sup> PD-L1, often overexpressed on tumor cells, interacts with the PD-1 receptor on activated T cells, leading to the suppression of the anti-tumor immune response.<sup>[8][9]</sup> By blocking the PD-L1/PD-1 interaction, durvalumab unleashes the patient's immune system to recognize and attack cancer cells.<sup>[6][7]</sup>

The combination of **ceralasertib** and durvalumab is based on the hypothesis that inducing DNA damage with an ATR inhibitor can enhance the immunogenicity of tumor cells, thereby increasing their susceptibility to immune checkpoint blockade.[\[10\]](#)[\[11\]](#) Preclinical and clinical studies have shown that this combination has promising anti-tumor activity across various cancer types, including non-small cell lung cancer (NSCLC), gastric cancer, and melanoma.[\[10\]](#)[\[12\]](#)[\[13\]](#)

## Signaling Pathways

### Ceralasertib and the ATR Signaling Pathway

**Ceralasertib** targets the ATR kinase, a central regulator of the DNA damage response. The following diagram illustrates the ATR signaling pathway and the point of intervention by **ceralasertib**.

## ATR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Ceralasertib** inhibits ATR kinase, a key regulator of the DNA damage response.

## Durvalumab and the PD-L1/PD-1 Signaling Pathway

Durvalumab disrupts the interaction between PD-L1 on tumor cells and PD-1 on T cells, thereby restoring anti-tumor immunity. The diagram below outlines this signaling pathway.

PD-L1/PD-1 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Durvalumab blocks the interaction between PD-L1 and PD-1, restoring T cell function.

## Summary of Clinical Trial Data

Multiple clinical trials have evaluated the safety and efficacy of the **cerulasertib** and durvalumab combination in various cancer types. The following tables summarize key quantitative data from these studies.

**Table 1: Efficacy of Ceralasertib and Durvalumab Combination in Advanced Solid Tumors**

| Clinica<br>I Trial          | Cancer<br>Type                                                                                     | Numbe<br>r of<br>Patient<br>s       | Dosing<br>Regim<br>en                                                                            | Overall<br>Respo<br>nse<br>Rate<br>(ORR) | Diseas<br>e<br>Contro<br>l Rate<br>(DCR) | Media                                         |                                            |                  |
|-----------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------|------------------------------------------|------------------------------------------|-----------------------------------------------|--------------------------------------------|------------------|
|                             |                                                                                                    |                                     |                                                                                                  |                                          |                                          | n<br>Progre<br>ssion-<br>Free<br>Surviv<br>al | Media<br>n<br>Overall<br>Surviv<br>al (OS) | Citatio<br>n(s)  |
| HUDSO<br>N<br>(Phase<br>II) | NSCLC<br>(after<br>prior<br>anti-<br>PD-(L)1<br>and<br>platinu<br>m-<br>based<br>chemot<br>herapy) | 268 (in<br>combin<br>ation<br>arms) | Durvalu<br>mab<br>1500<br>mg IV<br>q4w +<br>Ceralas<br>ertib                                     | 13.9%                                    | -                                        | 5.8<br>months                                 | 17.4<br>months                             | [11][14]<br>[15] |
| Phase<br>II                 | Advanc<br>ed<br>Gastric<br>Cancer                                                                  | 31                                  | Durvalu<br>mab<br>1500<br>mg IV<br>q4w +<br>Ceralas<br>ertib<br>240 mg<br>BID<br>(Days<br>15-28) | 22.6%                                    | 58.1%                                    | 3.0<br>months                                 | 6.7<br>months                              | [10][16]<br>[17] |
| Phase<br>II                 | Advanc<br>ed/Meta<br>static<br>Melano<br>ma<br>(failed)                                            | 30                                  | -                                                                                                | 31.0%                                    | 63.3%                                    | 7.1<br>months                                 | 14.2<br>months                             | [13]             |

prior  
anti-  
PD-1)

---

|                            |                    |    |                                                                                                   |                      |                                                                    |            |             |      |
|----------------------------|--------------------|----|---------------------------------------------------------------------------------------------------|----------------------|--------------------------------------------------------------------|------------|-------------|------|
| National Lung Matrix Trial | NSCLC (RAS-mutant) | 19 | Durvalumab<br>mab<br>1500 mg IV<br>Day 1 + Ceralasertib<br>ertib 240 mg<br>BID<br>(Days<br>15-28) | 13.1%<br>(estimated) | 39.7%<br>(duration of response)<br>5.9 months<br>clinical benefit) | 5.9 months | 25.0 months | [12] |
|----------------------------|--------------------|----|---------------------------------------------------------------------------------------------------|----------------------|--------------------------------------------------------------------|------------|-------------|------|

---

Note: Data presented are from different studies with varying patient populations and methodologies. Direct comparison across trials should be done with caution.

## Experimental Protocols

The following section provides detailed protocols for key preclinical experiments to evaluate the combination of **ceralasertib** and durvalumab.

### In Vitro Cell Viability and Synergy Analysis

This protocol is designed to assess the cytotoxic effects of **ceralasertib** and durvalumab, both as single agents and in combination, on cancer cell lines.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing in vitro cell viability and synergy.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., A549, MC38) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of **ceralasertib** and durvalumab in culture medium.

- Treatment: Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assay: Add a cell viability reagent (e.g., MTS, MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) for each drug. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Western Blot Analysis of DNA Damage and ATR Signaling

This protocol is used to assess the pharmacodynamic effects of **ceralasertib** on the ATR signaling pathway.

### Protocol:

- Cell Lysis: Treat cancer cells with **ceralasertib** at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 30-50 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin) overnight at

4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## In Vitro T-Cell Killing Assay

This co-culture assay evaluates the ability of durvalumab, alone or in combination with **ceralasertib**, to enhance T-cell-mediated killing of tumor cells.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro T-cell killing assay.

Protocol:

- Target Cell Preparation: Label tumor cells with a fluorescent dye (e.g., Calcein AM) to distinguish them from effector cells.
- Effector Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and activate T cells using anti-CD3/CD28 beads or other stimuli.
- Co-culture: Co-culture the labeled tumor cells with the activated T cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1) in a 96-well plate.
- Treatment: Add durvalumab, **ceralasertib**, the combination, or an isotype control antibody to the co-culture.
- Monitoring: Monitor tumor cell lysis over time using a live-cell imaging system (e.g., IncuCyte) or by measuring the release of a cytoplasmic enzyme (e.g., LDH) or by flow

cytometry.

- Data Analysis: Quantify the percentage of specific cell lysis for each treatment condition.

## Syngeneic Mouse Model for In Vivo Efficacy and Immune Profiling

This protocol describes an in vivo study to evaluate the anti-tumor efficacy and immunomodulatory effects of the **ceralasertib** and durvalumab combination in an immunocompetent mouse model.

Protocol:

- Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38, CT26) into the flank of immunocompetent mice (e.g., C57BL/6, BALB/c).
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment groups: vehicle, **ceralasertib** alone, durvalumab alone, and the combination.
- Dosing: Administer **ceralasertib** orally according to a predetermined schedule (e.g., daily for 5 days on, 2 days off) and durvalumab intraperitoneally (e.g., twice weekly).
- Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition or delay.
- Immune Profiling (at endpoint):
  - Harvest tumors and spleens.
  - Prepare single-cell suspensions.
  - Stain cells with a panel of fluorescently-labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

- Analyze cytokine levels in tumor homogenates or serum using a multiplex immunoassay.
- Immunohistochemistry:
  - Fix tumor tissues in formalin and embed in paraffin.
  - Perform immunohistochemical staining for markers such as CD8, PD-L1, and Ki-67 to assess T-cell infiltration, checkpoint expression, and proliferation, respectively.

## Conclusion

The combination of **ceralasertib** and durvalumab represents a promising therapeutic strategy that leverages the interplay between DNA damage response and anti-tumor immunity. The provided application notes and protocols offer a framework for researchers to further investigate the mechanisms of action and preclinical efficacy of this combination, with the ultimate goal of advancing its clinical development for the benefit of cancer patients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceralasertib - NCI [dctd.cancer.gov]
- 4. Durvalumab: an investigational anti-PD-L1 monoclonal antibody for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. drugs.com [drugs.com]
- 8. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 9. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 10. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicineinnovates.com [medicineinnovates.com]
- 12. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 13. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced/metastatic melanoma who have failed prior anti-PD-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase III Study of Ceralasertib plus Durvalumab versus Docetaxel in Patients with Non Small Cell Lung Cancer (NSCLC) Whose Disease Progressed On or After Prior Anti PD (L)1 Therapy And Platinum Based Chemotherapy [astrazenecaclinicaltrials.com]
- 15. targetedonc.com [targetedonc.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Combination of Ceralasertib and Durvalumab]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560106#ceralasertib-and-durvalumab-combination-experimental-design>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)